molecular formula C5H5BrN2O B1532528 3(2H)-Pyridazinone, 6-(bromomethyl)- CAS No. 1263413-86-0

3(2H)-Pyridazinone, 6-(bromomethyl)-

Cat. No. B1532528
M. Wt: 189.01 g/mol
InChI Key: UUQLDQHWBWAMIA-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs.



Physical And Chemical Properties Analysis

This involves determining properties such as the compound’s melting point, boiling point, solubility, density, refractive index, and spectral data.


Scientific Research Applications

Synthesis and Structural Modification

Pyridazinone derivatives serve as scaffolds for synthesizing polysubstituted systems, which are crucial in drug discovery and agrochemical development. Pattison et al. (2009) demonstrated the use of 4,5,6-trifluoropyridazin-3(2H)-one for creating a variety of disubstituted and ring-fused pyridazinone systems through sequential nucleophilic aromatic substitution processes. This methodology allows for the regioselective synthesis of polyfunctional systems, which may have significant applications in the drug discovery arena (Pattison, Sandford, Yufit, Howard, Christopher, & Miller, 2009).

Kalai et al. (2021) synthesized and characterized a new pyridazinone derivative, showcasing its structure through spectroscopic studies and theoretical calculations. This work highlights the versatility of pyridazinone compounds in structural and functional modifications for potential applications (Kalai, Karrouchi, Baydere, Daoui, Allali, Dege, Benchat, & Brandán, 2021).

Biological Applications

Pyridazinone derivatives have shown promise in various biological applications. For instance, Alonazy et al. (2009) synthesized a series of pyridazinone derivatives and evaluated their antimicrobial activities, although the results were predominantly negative, suggesting specificity in biological activity that could lead to targeted therapeutic applications (Alonazy, Al-Hazimi, & Korraa, 2009).

Moreover, Asif (2012) discussed the significant role of pyridazinone and phthalazine derivatives in medicinal chemistry, emphasizing their diverse pharmacological properties due to the nitrogen atom-containing heterocyclic structure. This structural feature makes them valuable for the development of new pharmacologically active compounds (Asif, 2012).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

3-(bromomethyl)-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2O/c6-3-4-1-2-5(9)8-7-4/h1-2H,3H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUQLDQHWBWAMIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NN=C1CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Bromomethyl)-2,3-dihydropyridazin-3-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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